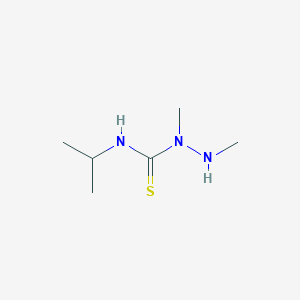
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole ring fused with a diiodocyclohexadienone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by iodination. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Techniques such as microwave irradiation and one-pot multicomponent reactions may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: Reduction reactions can yield mercaptobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, diethylamine, dibutylamine, and various alcohols and amines. Reaction conditions often involve the use of solvents like acetone and the presence of catalysts such as triethylamine .
Major Products
Major products formed from these reactions include sulfonamides, sulfonic acid esters, and various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of 6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzothiazol-2(3H)-one: A simpler benzothiazole derivative with similar chemical properties.
6-Chlorosulfonyl-1,3-benzothiazol-2(3H)-one: Another benzothiazole derivative with different substituents, leading to varied reactivity and applications
Uniqueness
6-(1,3-Benzothiazol-2(3H)-ylidene)-2,4-diiodocyclohexa-2,4-dien-1-one is unique due to its diiodo substitution, which imparts distinct electronic and steric properties.
Propiedades
Número CAS |
90481-45-1 |
|---|---|
Fórmula molecular |
C13H7I2NOS |
Peso molecular |
479.08 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)-4,6-diiodophenol |
InChI |
InChI=1S/C13H7I2NOS/c14-7-5-8(12(17)9(15)6-7)13-16-10-3-1-2-4-11(10)18-13/h1-6,17H |
Clave InChI |
ZLXNDXBSCOMOGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=C(C(=CC(=C3)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
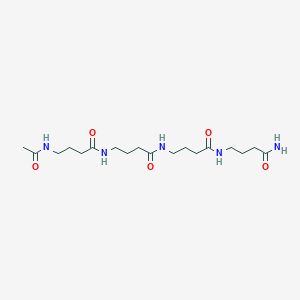
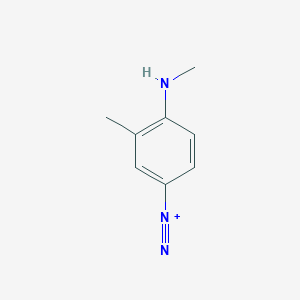
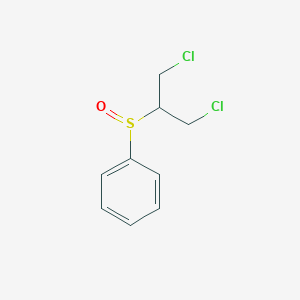
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
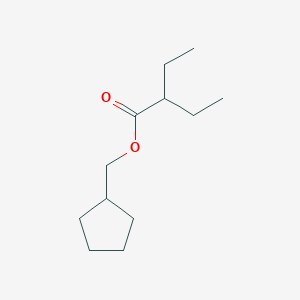

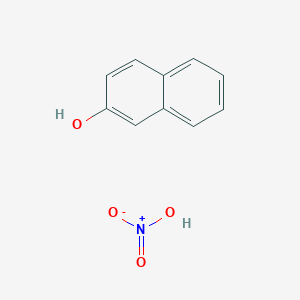



![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
